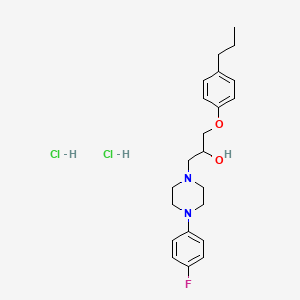
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H31Cl2FN2O2 and its molecular weight is 445.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interaction with dopamine and serotonin transporters, as well as its therapeutic implications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a propylphenoxy moiety. Its structure can be represented as follows:
Key Properties
- Molecular Weight : 348.27 g/mol
- Solubility : Soluble in organic solvents; specific solubility data pending.
Interaction with Transporters
Research indicates that this compound acts primarily as a dopamine transporter (DAT) inhibitor. In a study involving various piperazine derivatives, it was shown that modifications to the piperazine structure could significantly affect DAT binding affinity. For instance, derivatives with enhanced affinity for DAT exhibited reduced reinforcing effects associated with psychostimulants like cocaine and methamphetamine .
Binding Affinity
The binding affinities of related compounds at DAT and serotonin transporter (SERT) are critical for understanding their potential therapeutic effects. The following table summarizes the binding affinities reported in recent studies:
| Compound | DAT Ki (nM) | SERT Ki (nM) | σ1R Ki (nM) |
|---|---|---|---|
| 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol | 230 | 450 | 28 |
| Modified derivative (14a) | 23 | 120 | Not reported |
These findings suggest that modifications to the piperazine structure can enhance selectivity and potency towards DAT over SERT, which is desirable for reducing side effects associated with serotonin modulation .
Psychostimulant Abuse
The ability of this compound to inhibit DAT suggests its potential use in treating psychostimulant abuse disorders. Preclinical models have demonstrated that compounds with similar structures can reduce the reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors themselves .
Neuroprotective Effects
Further studies have indicated that compounds targeting both DAT and sigma receptors may offer neuroprotective benefits, potentially mitigating neurotoxicity associated with chronic stimulant use. The sigma receptor's role in modulating dopaminergic signaling could be pivotal in developing treatments for addiction .
Case Studies
A notable case study involved the administration of a structurally similar piperazine derivative in rats, which showed significant reductions in self-administration behaviors for cocaine, indicating its effectiveness as a potential therapeutic agent against addiction .
特性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2.2ClH/c1-2-3-18-4-10-22(11-5-18)27-17-21(26)16-24-12-14-25(15-13-24)20-8-6-19(23)7-9-20;;/h4-11,21,26H,2-3,12-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTOPBSFNWYXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













